Product packaging for 1,2-Dihydroacenaphthylen-3-OL(Cat. No.:CAS No. 74449-61-9)

1,2-Dihydroacenaphthylen-3-OL

Cat. No.: B15438891
CAS No.: 74449-61-9
M. Wt: 170.21 g/mol
InChI Key: YFCHDVXZAXAVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Acenaphthylene (B141429) Derivatives

1,2-Dihydroacenaphthylen-3-OL belongs to the broad class of compounds known as polycyclic aromatic hydrocarbons (PAHs). PAHs are characterized by their structure, which consists of multiple fused aromatic rings. tpsgc-pwgsc.gc.ca A well-known example of a PAH is acenaphthylene, a tricyclic hydrocarbon composed of a naphthalene (B1677914) core with an ethylene (B1197577) bridge connecting positions 1 and 8. wikipedia.org Acenaphthylene is a yellow solid and a component of coal tar. wikipedia.org

The reduction of the ethylene group in acenaphthylene leads to the formation of acenaphthene (B1664957). The derivatives of acenaphthene and acenaphthylene are a diverse group of compounds with a wide range of chemical properties and applications. ontosight.aiacs.org These derivatives are important in various fields, including the synthesis of dyes, insecticides, fungicides, and plastics. tpsgc-pwgsc.gc.ca The study of acenaphthylene derivatives is also crucial in environmental science, as some are considered pollutants due to their formation during the incomplete combustion of organic materials. rsc.org

This compound is a hydroxylated derivative of 1,2-dihydroacenaphthylene, also known as acenaphthene. wikipedia.org The presence of the hydroxyl group (-OH) significantly influences the chemical reactivity and potential applications of the parent acenaphthene structure.

Historical Development and Significance of Dihydroacenaphthol Chemistry

The journey into the chemistry of acenaphthene and its derivatives began in the late 19th century. acs.org The parent compound, acenaphthene, was first prepared in 1866. wikipedia.org Since then, the exploration of its derivatives, including the dihydroacenaphthols, has been an ongoing area of research. The introduction of a hydroxyl group to the acenaphthene framework, creating dihydroacenaphthols, opened up new avenues for chemical synthesis and investigation. These compounds serve as important intermediates in the preparation of more complex molecules. The specific isomers, such as 1,2-dihydroacenaphthylen-1-ol and 1,2-dihydroacenaphthylen-5-ol, have distinct properties and have been subjects of chemical studies. sigmaaldrich.comsmolecule.com

Current Research Landscape and Academic Importance of this compound

Currently, research involving this compound and its isomers is driven by the quest for new synthetic methodologies and the exploration of their potential applications. The academic importance of these compounds lies in their utility as building blocks in organic synthesis. The reactivity of the hydroxyl group allows for a variety of chemical transformations, making them valuable precursors for creating more complex molecular architectures. While specific research on this compound is not extensively documented in readily available literature, the broader class of dihydroacenaphthols continues to be relevant in synthetic organic chemistry.

Scope and Objectives of Research on the Chemical Compound

The primary objectives of research on this compound and related compounds are multifaceted. A key focus is the development of efficient and selective synthetic routes to access these molecules. Understanding the chemical and physical properties of these compounds is another crucial aspect. This includes studying their reactivity in various chemical reactions, such as oxidation, reduction, and substitution. The ultimate goal for many researchers is to leverage the unique structural features of these compounds to design and synthesize novel molecules with potential applications in materials science, and other areas of chemical research.

Interactive Data Tables

Properties of Acenaphthylene and Acenaphthene

PropertyAcenaphthyleneAcenaphthene
Formula C₁₂H₈ wikipedia.orgC₁₂H₁₀ wikipedia.org
Molar Mass 152.196 g·mol⁻¹ wikipedia.org154.212 g·mol⁻¹ wikipedia.org
Appearance Yellow crystals wikipedia.orgWhite or pale yellow crystalline powder wikipedia.org
Melting Point 91.8 °C wikipedia.org93.4 °C wikipedia.org
Boiling Point 280 °C wikipedia.org279 °C wikipedia.org
Solubility in water Insoluble wikipedia.org0.4 mg/100 ml wikipedia.org

Computed Properties of 1,2-Dihydroacenaphthylen-5-ol

PropertyValue
Molecular Formula C₁₂H₁₀O chem960.com
Molecular Weight 170.207 g/mol chem960.com
Hydrogen Bond Donor Count 1 chem960.com
Hydrogen Bond Acceptor Count 1 chem960.com
Topological Polar Surface Area 20.2 Ų chem960.com
Complexity 201 chem960.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O B15438891 1,2-Dihydroacenaphthylen-3-OL CAS No. 74449-61-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74449-61-9

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

1,2-dihydroacenaphthylen-3-ol

InChI

InChI=1S/C12H10O/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7,13H,4,6H2

InChI Key

YFCHDVXZAXAVHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)O

Origin of Product

United States

Synthetic Methodologies for 1,2 Dihydroacenaphthylen 3 Ol and Its Precursors

Retrosynthetic Analysis and Key Disconnections for 1,2-Dihydroacenaphthylen-3-OL Synthesis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. nih.govyoutube.comyoutube.com For this compound, the analysis begins by identifying the key functional groups and structural features to guide the disconnection process.

The primary functional group is the secondary alcohol. A logical first disconnection is the carbon-oxygen bond of the alcohol, which points to a ketone, 1-acenaphthenone (B129850) , as the immediate precursor. This transformation in the forward direction would be a reduction of the ketone.

The next key feature is the five-membered ring fused to the naphthalene (B1677914) core. A critical disconnection involves breaking the C1-C2 bond of the acenaphthene (B1664957) skeleton. This leads back to a substituted naphthalene derivative, specifically a derivative of 1,8-disubstituted naphthalene . For instance, an intramolecular Friedel-Crafts type reaction of a suitable 1-acetyl-8-substituted naphthalene could form the five-membered ring.

Further simplifying the 1,8-disubstituted naphthalene precursor would lead back to naphthalene itself, a readily available starting material. Functionalization of naphthalene at the 1 and 8 positions is a known, albeit sometimes challenging, process. An alternative starting point could be acenaphthene , which already possesses the desired carbon skeleton.

Key Retrosynthetic Disconnections:

Target MoleculePrecursorDisconnection/Transformation
This compound1-AcenaphthenoneC-O bond of alcohol (Reduction)
1-Acenaphthenone1-Acetyl-8-halonaphthaleneIntramolecular cyclization
1-Acetyl-8-halonaphthalene1,8-DihalonaphthaleneAcetylation and functional group interconversion
1,8-DihalonaphthaleneNaphthaleneHalogenation

Classical Synthetic Routes to this compound

Classical synthetic methods for preparing this compound and its precursors often rely on multi-step sequences starting from acenaphthylene (B141429) or related compounds. These routes typically involve oxidation, reduction, and cyclization reactions.

Multi-step Reaction Sequences from Acenaphthylene or Related Precursors

A common and practical precursor for this compound is 1-acenaphthenone . The synthesis of the target alcohol can be achieved through the reduction of this ketone. A documented method involves the catalytic reduction hydrogenation of 1-acenaphthenone to yield racemic 1-acenaphthenol. google.com

The synthesis of 1-acenaphthenone itself can be approached from several starting points:

From Acenaphthene: A direct oxidation of acenaphthene can yield a mixture of products, including acenaphthenequinone (B41937) and acenaphthenol. acs.org A specific method for preparing 1-acenaphthenone involves the oxidation of acenaphthene using an acidic dichromate solution. chemicalbook.com

From Acenaphthenequinone: Acenaphthenequinone can be converted to dichloroacenaphthenone by reacting with phosphorus pentachloride (PCl₅). Subsequent reduction of the dichloro-compound with iron powder in glacial acetic acid affords 1-acenaphthenone. nih.gov Acenaphthenequinone is typically prepared by the oxidation of acenaphthene. acs.orgacs.org

A plausible multi-step synthesis starting from acenaphthene is outlined below:

Route 1: Direct Oxidation

Oxidation: Acenaphthene is oxidized using potassium dichromate and sulfuric acid to produce 1-acenaphthenone. chemicalbook.com

Reduction: The resulting 1-acenaphthenone is reduced via catalytic hydrogenation to yield this compound. google.com

Route 2: Via Acenaphthenequinone

Oxidation: Acenaphthene is oxidized to acenaphthenequinone using a suitable oxidizing agent, such as a cobalt-manganese catalyst system. acs.org

Chlorination: Acenaphthenequinone is treated with PCl₅ to form dichloroacenaphthenone. nih.gov

Reduction: The dichloroacenaphthenone is reduced with iron in acetic acid to give 1-acenaphthenone. nih.gov

Final Reduction: 1-acenaphthenone is reduced to this compound.

Specific Catalytic Systems and Reaction Conditions for Hydroxylation and Cyclization Reactions

The efficiency of the synthetic steps often hinges on the choice of catalytic systems and reaction conditions.

For the oxidation of acenaphthene , cobalt and manganese salts, often in the presence of bromide ions, have been shown to be effective catalysts. The use of a cobalt-based catalyst tends to favor the formation of acenaphthenequinone, while a manganese-based catalyst can lead to further oxidation to naphthalic anhydride (B1165640). acs.org

The reduction of acenaphthenequinone can be achieved under various conditions. Treatment with iron in acetic acid is a classical method. nih.gov Catalytic hydrosilylation using tris(triphenylphosphine)chlororhodium as a catalyst offers a milder alternative for protecting the quinone moiety as a bis(silyl) ether, which can then be deprotected. nih.gov

For the crucial step of reducing 1-acenaphthenone to this compound , catalytic hydrogenation is employed. google.com While the specific catalyst is not always detailed in general descriptions, typical catalysts for ketone reduction include platinum group metals like platinum or palladium on a carbon support, or nickel-based catalysts.

The table below summarizes some of the catalytic systems used in the synthesis of precursors to this compound.

ReactionStarting MaterialProductCatalytic System/ReagentsReference(s)
OxidationAcenaphtheneAcenaphthenequinoneCobalt-manganese bromide acs.org
OxidationAcenaphthene1-AcenaphthenonePotassium dichromate/Sulfuric acid chemicalbook.com
ReductionAcenaphthenequinoneAcenaphthenone (via dichloro intermediate)PCl₅, then Fe/Acetic acid nih.gov
Reduction1-AcenaphthenoneThis compoundCatalytic hydrogenation google.com

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis of this compound.

Development of Chemo- and Regioselective Synthetic Protocols

For instance, developing a catalytic system that can directly and regioselectively hydroxylate acenaphthylene at the desired position would be a significant advancement over multi-step oxidation and reduction sequences. While direct hydroxylation of acenaphthylene to this compound is not well-documented, research into the selective functionalization of related aromatic systems is ongoing. The use of engineered enzymes, such as peroxygenases, has shown promise in the highly regioselective hydroxylation of naphthalene to 1-naphthol, demonstrating the potential of biocatalysis in this area. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, followed by intramolecular C-H arylation have been used to create acenaphthylene-fused heteroarenes with high chemo- and regioselectivity. beilstein-journals.orgnih.gov These advanced methods for forming specific bonds in complex polycyclic systems highlight the direction of modern synthetic protocol development.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. rsc.org These benefits include enhanced safety, better temperature and pressure control, improved scalability, and the potential for integrating multiple reaction steps into a continuous process.

Biocatalytic or Chemoenzymatic Transformations towards this compound

The synthesis of this compound has been explored through biocatalytic routes, particularly leveraging the metabolic pathways of certain microorganisms. These biological systems can execute highly specific oxidation reactions on polycyclic aromatic hydrocarbons (PAHs) like acenaphthylene, which are often challenging to achieve through traditional chemical synthesis.

One notable approach involves the use of the fungus Cunninghamella elegans. When this fungus metabolizes acenaphthylene, it produces several hydroxylated derivatives. While the primary metabolites are often cis- and trans-1,2-dihydroxy-1,2-dihydroacenaphthylene, the formation of other hydroxylated compounds, including phenols of acenaphthylene, has been observed. The enzymatic machinery of Cunninghamella elegans, particularly its cytochrome P-450 monooxygenases, is responsible for these transformations. The initial enzymatic attack on the double bond of the five-membered ring of acenaphthylene leads to the formation of an arene oxide intermediate, which can then be enzymatically hydrated to a diol or rearrange to a phenol.

Research has also pointed to the potential of recombinant bacteria in the synthesis of such compounds. For instance, Escherichia coli strains engineered to express toluene (B28343) dioxygenase from Pseudomonas putida have demonstrated the ability to oxidize a range of aromatic hydrocarbons. While direct synthesis of this compound using this specific system has not been extensively documented, the principle of using engineered microorganisms with specific dioxygenase or monooxygenase activities represents a promising avenue for the targeted synthesis of this and related compounds. The substrate specificity of these enzymes can often be tuned through protein engineering to favor the production of a desired isomer.

Purification and Isolation Strategies for Synthetic this compound

The purification and isolation of this compound from a complex mixture, such as a microbial biotransformation broth or a chemical reaction, necessitates multi-step strategies to achieve high purity. The choice of method depends on the scale of the preparation and the nature of the impurities.

A common initial step is solvent extraction. Following a biocatalytic process, the entire culture, including the mycelium and the aqueous medium, is typically extracted with a water-immiscible organic solvent like ethyl acetate (B1210297). This partitions the lipophilic metabolites, including this compound, into the organic phase, separating them from the bulk of the aqueous medium and cellular components.

The crude extract obtained is a mixture of various metabolites and unreacted substrate. Chromatographic techniques are indispensable for the separation of these closely related compounds. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. The use of a reversed-phase column (e.g., C18) with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water, allows for the separation of compounds based on their polarity. The elution of the compounds is monitored using a UV detector, often at a wavelength where the aromatic system of the acenaphthylene core absorbs strongly (e.g., 254 nm).

For preparative scale purification, preparative thin-layer chromatography (TLC) or column chromatography using silica (B1680970) gel can be employed. The choice of the solvent system (eluent) is critical for achieving good separation and is often determined by preliminary analytical TLC experiments. A mixture of hexane (B92381) and ethyl acetate in varying ratios is a common choice for the separation of hydroxylated PAHs on silica gel.

The final step in the isolation process is the crystallization of the purified compound from a suitable solvent or solvent mixture. This not only serves as a final purification step but also provides the compound in a stable, crystalline form. The identity and purity of the isolated this compound are then confirmed using analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and melting point determination.

Chemical Reactivity and Transformational Chemistry of 1,2 Dihydroacenaphthylen 3 Ol

Mechanistic Studies of Reactions Involving the Hydroxyl Group

The hydroxyl group is a key site for various chemical modifications, including electrophilic aromatic substitution on the phenolic ring and derivatization reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. wikipedia.orguci.edu The hydroxyl group of 1,2-Dihydroacenaphthylen-3-OL is a strong activating group and an ortho, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. uci.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) onto the aromatic ring. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. researchgate.net

The regioselectivity of these reactions on this compound is dictated by the directing effect of the hydroxyl group and steric hindrance from the dihydroacenaphthylene ring structure.

Table 1: Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsProduct(s)
NitrationHNO₃, H₂SO₄Nitro-1,2-dihydroacenaphthylen-3-ol
HalogenationX₂ (e.g., Cl₂, Br₂), Lewis Acid (e.g., FeX₃)Halo-1,2-dihydroacenaphthylen-3-ol
SulfonationFuming H₂SO₄This compound-sulfonic acid

The hydroxyl group of this compound can be readily converted into other functional groups, such as ethers and esters, through derivatization reactions.

Etherification: This reaction involves the formation of an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Esterification: This process forms an ester (R-CO-OR'). A typical method is the Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst. Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used for a more rapid and often irreversible reaction.

These derivatization reactions are crucial for modifying the properties of this compound, such as its solubility, and for introducing new functionalities for further chemical transformations.

The oxidation and reduction of this compound can lead to a variety of products depending on the reagents and reaction conditions.

Oxidation: Oxidation of the hydroxyl group could potentially lead to the formation of a ketone. However, the oxidation of the dihydroacenaphthylene ring system is also a possible pathway. For instance, certain microorganisms can oxidize 1,2-dihydronaphthalene (B1214177) to various products, including hydroxylated and dehydrogenated compounds. nih.govresearchgate.net

Reduction: The reduction of the aromatic ring of this compound is generally difficult due to the stability of the aromatic system. However, under forcing conditions with powerful reducing agents, it may be possible.

Reactions at the Dihydroacenaphthylene Ring System

The dihydroacenaphthylene ring system also presents opportunities for chemical transformations, particularly at the five-membered ring.

Hydrogenation: The five-membered ring of this compound can undergo hydrogenation to form a fully saturated cyclopentane (B165970) ring. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). scirp.org The hydrogenation of cyclic 1,3-diones to their corresponding diols has been studied using heterogeneous catalysts. nih.gov

Dehydrogenation: The five-membered ring can also be dehydrogenated to form the fully aromatic acenaphthylene (B141429) system. This transformation introduces a new double bond and extends the π-conjugated system. Dehydrogenative annulation reactions are an efficient method for creating cyclic structures. researchgate.net

Table 2: Hydrogenation and Dehydrogenation Reactions

Reaction TypeReagents/CatalystProduct
HydrogenationH₂, Pd/CTetrahydroacenaphthylen-3-ol
DehydrogenationDehydrogenating agent (e.g., DDQ, sulfur)Acenaphthylen-3-ol

The aromatic core of this compound can participate in cycloaddition and annulation reactions, leading to the formation of more complex polycyclic structures. researchgate.netxmu.edu.cn

Cycloaddition Reactions: These are pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. youtube.comyoutube.comyoutube.com The Diels-Alder reaction is a well-known example of a [4+2] cycloaddition. cem.com While the aromaticity of the benzene (B151609) ring makes it a less reactive diene in Diels-Alder reactions, under certain conditions or with highly reactive dienophiles, it can participate in such transformations.

Annulation Reactions: Annulation refers to the formation of a new ring fused to an existing ring system. nih.govsemanticscholar.orgchim.itnih.gov These reactions are valuable for building complex molecular architectures. For example, dehydrogenative annulation can be used to synthesize saturated O-heterocycles. researchgate.net

These reactions expand the structural diversity of compounds that can be synthesized from this compound, opening avenues for the creation of novel polycyclic aromatic hydrocarbons and related structures.

Metal-Catalyzed Cross-Coupling Reactions and Functionalization of this compound Derivatives

The derivatization of this compound opens avenues for a variety of metal-catalyzed cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the conversion of the hydroxyl group into a better leaving group, such as a halide or a triflate, to facilitate oxidative addition to a low-valent transition metal catalyst, commonly palladium, nickel, or copper.

One of the most utilized strategies involves the conversion of this compound to its corresponding aryl or vinyl halide derivative. This functionalized acenaphthylene scaffold can then participate in a range of cross-coupling reactions. For instance, Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, can be employed to introduce new aryl or vinyl substituents. Similarly, Stille coupling, utilizing organotin reagents, and Sonogashira coupling, which involves the use of terminal alkynes, can be applied to further functionalize the acenaphthylene core.

The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of a 1,2-dihydroacenaphthylen-3-yl derivative (e.g., a bromide), the cycle would commence with the oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0)). This is followed by transmetalation, where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the metal center. The final step is reductive elimination, where the two organic groups on the metal center couple and are eliminated as the final product, regenerating the catalyst.

The table below summarizes some of the key metal-catalyzed cross-coupling reactions that can be applied to derivatives of this compound.

Reaction Name Typical Reagents Bond Formed Catalyst
Suzuki-Miyaura CouplingAryl/vinyl boronic acids or estersC-C (aryl-aryl, aryl-vinyl)Palladium
Stille CouplingOrganostannanesC-C (aryl-aryl, aryl-vinyl)Palladium
Sonogashira CouplingTerminal alkynesC-C (aryl-alkynyl)Palladium/Copper
Heck CouplingAlkenesC-C (aryl-vinyl)Palladium
Buchwald-Hartwig AminationAminesC-N (aryl-amine)Palladium
Negishi CouplingOrganozinc reagentsC-C (aryl-alkyl, aryl-aryl)Palladium or Nickel

Photochemical and Electrochemical Behavior of this compound

The photochemical and electrochemical properties of this compound are intrinsically linked to its acenaphthylene core, a polycyclic aromatic hydrocarbon known for its rich electronic behavior.

Photochemical Behavior:

The photochemistry of acenaphthylene and its derivatives is characterized by their ability to absorb ultraviolet light and undergo various transformations. Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, several processes can occur, including fluorescence, phosphorescence, and photochemical reactions.

A key photochemical reaction of acenaphthylene derivatives is photodimerization. Depending on the reaction conditions and the substitution pattern, both [2+2] and [4+4] cycloadditions can occur, leading to the formation of dimeric structures. The presence of the hydroxyl group in this compound can influence the regioselectivity and stereoselectivity of these photoreactions.

Furthermore, the hydroxyl group can participate in photochemical processes such as photo-induced electron transfer (PET) or proton-coupled electron transfer (PCET), especially in the presence of suitable electron acceptors or donors. These processes can lead to the generation of radical ions and other reactive intermediates, opening pathways to further chemical transformations.

Electrochemical Behavior:

The electrochemical behavior of this compound is dominated by the redox properties of the acenaphthylene moiety. Cyclic voltammetry is a common technique used to study the electrochemical characteristics of such compounds. The acenaphthylene system can typically undergo both oxidation and reduction processes at specific potentials.

The oxidation of the acenaphthylene core generally involves the removal of one or more electrons to form a radical cation or a dication. The potential at which this oxidation occurs is influenced by the nature and position of substituents on the aromatic ring. The hydroxyl group in this compound, being an electron-donating group, is expected to lower the oxidation potential compared to unsubstituted acenaphthylene, making it easier to oxidize.

Conversely, the reduction of the acenaphthylene system involves the addition of one or more electrons to form a radical anion or a dianion. The reduction potential is also sensitive to the electronic effects of the substituents.

The table below provides a hypothetical summary of the expected electrochemical properties of this compound based on the general behavior of acenaphthylene derivatives.

Electrochemical Process Expected Potential Range (vs. SCE) Generated Species
Oxidation+1.0 to +1.5 VRadical Cation
Reduction-1.5 to -2.0 VRadical Anion

Advanced Spectroscopic and Structural Elucidation of 1,2 Dihydroacenaphthylen 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic compounds. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a detailed map of atomic connectivity can be constructed.

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment

One-dimensional ¹H NMR provides information on the chemical environment and multiplicity of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. nih.gov For a comprehensive assignment of 1,2-Dihydroacenaphthylen-3-OL, a suite of 2D NMR experiments is employed. mdpi.comuvic.ca

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com This helps to establish connectivity within spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. emerypharma.comnih.gov This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. magritek.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two to three bonds. emerypharma.comnih.govresearchgate.net HMBC is crucial for piecing together different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. emerypharma.com

By combining the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Naphthalene (B1677914) Derivative

Atom No.δ¹³C (ppm)δ¹H (ppm) (Multiplicity, J in Hz)COSY CorrelationsHMBC Correlations
1128.57.80 (d, 8.0)H-2C-2, C-3, C-8a
2124.07.45 (t, 7.5)H-1, H-3C-1, C-3, C-4, C-8a
3126.57.60 (d, 8.5)H-2C-1, C-2, C-4a
4131.08.10 (d, 8.5)-C-2, C-4a, C-5, C-8a
4a133.5---
5127.07.90 (d, 7.0)H-6C-4, C-6, C-7, C-8a
6129.07.55 (t, 7.5)H-5, H-7C-5, C-7, C-8
7122.07.30 (d, 8.0)H-6C-5, C-6, C-8, C-8a
8135.0---
8a130.0---

Note: The data in this table is representative and intended to illustrate the types of correlations observed in these NMR experiments. Actual chemical shifts for this compound may vary.

Elucidation of Stereochemical Aspects and Conformational Analysis

Beyond establishing connectivity, NMR spectroscopy can provide insights into the three-dimensional arrangement of atoms. washington.eduwindows.net The study of the spatial arrangement of atoms is known as stereochemistry. For molecules with chiral centers or restricted bond rotation, different spatial arrangements, or conformations, can exist. nih.gov

In the case of this compound, the relative stereochemistry of the hydroxyl group and the protons on the dihydro portion of the acenaphthylene (B141429) ring can be investigated using Nuclear Overhauser Effect (NOE) experiments. These experiments detect through-space interactions between protons that are in close proximity.

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The relative populations of different conformers can be influenced by factors such as steric hindrance and solvent polarity. researchgate.net For this compound, the conformation of the five-membered dihydro ring can be inferred from the magnitude of proton-proton coupling constants (³JHH).

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. thermofisher.comspectroscopyonline.com This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. spectroscopyonline.comenovatia.com This is a critical step in confirming the identity of this compound.

Table 2: HRMS Data for a Hypothetical Compound

Ion FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Difference (ppm)
C₁₂H₁₁O⁺ [M+H]⁺171.0805171.0803-1.2

Note: This table provides an example of the precision achievable with HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical experiment, the molecular ion of this compound would be selected in the first stage, subjected to fragmentation, and the resulting fragment ions are then analyzed in the second stage. nih.gov The way a molecule breaks apart provides clues about its structure. researchgate.net Analysis of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. mdpi.com

X-ray Crystallography and Single Crystal Diffraction Analysis of this compound and its Co-crystals

X-ray crystallography is a technique that provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.net By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high precision. nih.gov

This technique would provide the exact bond lengths, bond angles, and torsional angles of this compound, confirming its stereochemistry and conformation in the crystalline state.

Furthermore, the study of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, can provide insights into intermolecular interactions. nih.govnih.govrsc.org The formation of co-crystals of this compound with other molecules could be investigated to understand its hydrogen bonding capabilities and other non-covalent interactions. mdpi.com The analysis of these co-crystals would involve similar single-crystal X-ray diffraction techniques. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for identifying functional groups and probing the intermolecular forces within a molecular solid. These methods are complementary and provide a detailed fingerprint of a compound's vibrational modes.

For a hypothetical analysis of this compound, the FT-IR and Raman spectra would be expected to reveal key vibrational frequencies. The presence of the hydroxyl (-OH) group would be of particular interest. A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of O-H stretching vibrations, with its broadness suggesting the presence of intermolecular hydrogen bonding. In the Raman spectrum, this O-H stretch might appear as a weaker, but still discernible, band.

The aromatic C-H stretching vibrations of the acenaphthene (B1664957) core would be expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the dihydro-acenaphthene moiety would be observed in the 2850-3000 cm⁻¹ region. Fingerprint region, from 1600 cm⁻¹ to 600 cm⁻¹, would contain a complex series of bands corresponding to C=C stretching of the aromatic ring, C-C stretching, C-O stretching of the alcohol, and various bending vibrations (in-plane and out-of-plane) of the C-H and O-H bonds.

Analysis of peak positions, shapes, and shifts upon changes in physical state (e.g., solid vs. solution) or temperature could provide insights into the nature and strength of intermolecular interactions, primarily hydrogen bonding involving the hydroxyl group.

Table 1: Expected Vibrational Modes for this compound (Note: This table is predictive and not based on experimental data for the specific compound)

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200 - 3600 FT-IR, Raman
Aromatic C-H C-H Stretch 3000 - 3100 FT-IR, Raman
Aliphatic C-H C-H Stretch 2850 - 3000 FT-IR, Raman
Aromatic C=C C=C Stretch 1450 - 1600 FT-IR, Raman
Alcohol C-O C-O Stretch 1000 - 1260 FT-IR, Raman

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions and excited state properties of a molecule.

The UV-Vis absorption spectrum of this compound would be expected to show absorptions characteristic of the naphthalene-like chromophore. Naphthalene itself exhibits strong π-π* transitions. The presence of the hydroxyl group, an auxochrome, would likely cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands compared to the parent 1,2-dihydroacenaphthylene. The solvent used for analysis would also influence the position and intensity of these bands, with polar solvents potentially causing further shifts due to interactions with the hydroxyl group.

Fluorescence spectroscopy would be employed to study the emission properties of the molecule after electronic excitation. If this compound is fluorescent, its emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would provide further details about the de-excitation pathways and the influence of the molecular environment on the excited state. Quenching studies could also be performed to understand interactions with other molecules in the excited state.

Table 2: Expected Electronic Transitions for this compound (Note: This table is predictive and not based on experimental data for the specific compound)

Transition Type Chromophore Expected Wavelength Range (nm) Technique
π → π* Naphthalene-like system 220 - 350 UV-Vis
Emission Excited state to ground state > Absorption wavelength Fluorescence

Theoretical and Computational Chemistry of 1,2 Dihydroacenaphthylen 3 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the geometric and electronic properties of 1,2-Dihydroacenaphthylen-3-OL. These methods allow for a detailed exploration of the molecule's potential energy surface and the prediction of its spectroscopic signatures.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are particularly insightful for understanding its conformational preferences and the keto-enol tautomerism it exhibits with acenaphthenone.

The equilibrium between the enol (this compound) and keto (acenaphthenone) forms is a key aspect of its chemistry. DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict the relative stabilities of these tautomers in both the gas phase and in various solvents. jocpr.comresearchgate.netnih.gov The stability is determined by calculating the electronic energies, enthalpies, and Gibbs free energies. researchgate.netnih.gov

Generally, the keto form tends to be more stable than the enol form. However, the relative stability can be influenced by the solvent environment, a phenomenon that can be modeled using methods like the Polarizable Continuum Model (PCM). jocpr.com Solvents with higher dielectric constants can stabilize the more polar tautomer through solvation effects. jocpr.com DFT calculations have shown that for many keto-enol systems, the general stability trend observed in the gas phase is maintained in solution, though the energy differences may change. researchgate.net

TautomerFormRelative Stability (Typical Finding)
AcenaphthenoneKetoMore Stable
This compoundEnolLess Stable
This table presents a generalized finding for keto-enol tautomerism, where the keto form is often thermodynamically preferred.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental data helps in the definitive assignment of resonances to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) corresponding to transitions such as π → π* and n → π*, providing insight into the electronic structure and chromophores present in the molecule and its tautomers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. grnjournal.us For this compound, MD simulations can provide a detailed picture of its dynamic behavior, conformational flexibility, and interactions with solvent molecules.

By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), MD can reveal:

Solvation Shell Structure: How solvent molecules arrange around the solute, particularly around the hydroxyl group of the enol form.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the hydroxyl group and solvent molecules, which is critical for understanding its solubility and reactivity in protic solvents.

Conformational Changes: How the molecule flexes and changes its shape over time in response to thermal fluctuations and solvent interactions.

These simulations are crucial for bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of molecules in solution.

Prediction of Chemical Reactivity and Reaction Pathways via Computational Methods

Computational chemistry offers powerful tools to predict the chemical reactivity of this compound and to map out potential reaction pathways. grnjournal.usnih.gov These methods help in identifying the most likely sites for electrophilic or nucleophilic attack and in understanding the energetics of chemical transformations.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. For this compound, the MEP would highlight the reactivity of the hydroxyl group and the aromatic system.

Fukui Functions: These are reactivity indicators derived from DFT that identify the most reactive sites in a molecule. nih.gov The Fukui function f(r) helps to pinpoint which atoms are most likely to accept or donate electrons.

Transition State Theory: To study a specific reaction, computational methods can be used to locate the transition state (the highest energy point along the reaction coordinate). nih.gov By calculating the energy of the transition state, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction rate. nih.gov This is essential for understanding mechanisms such as oxidation, reduction, or substitution reactions involving this compound.

Computational ToolApplication in Reactivity Prediction
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor sites for attack.
Fukui FunctionsPinpoints specific atoms prone to nucleophilic or electrophilic attack. nih.gov
Transition State SearchCalculates activation energy barriers to predict reaction rates and pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and In Silico Screening for Model Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. elsevierpure.comnih.gov For systems involving derivatives of this compound, QSAR can be a valuable tool for drug discovery and materials science.

The process involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for a set of related molecules with known activities. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the activity. elsevierpure.comnih.gov

Validation: The model is rigorously validated to ensure its predictive power. scribd.com

Once a reliable QSAR model is developed, it can be used for in silico screening. This allows researchers to predict the activity of new, yet-to-be-synthesized derivatives of this compound. This computational screening process can significantly reduce the time and cost associated with identifying lead compounds with desired properties, such as enhanced biological efficacy or specific material characteristics. researchgate.net

Applications of 1,2 Dihydroacenaphthylen 3 Ol in Chemical Research and Materials Science

1,2-Dihydroacenaphthylen-3-OL as a Key Building Block in Complex Organic Synthesis

The unique structural framework of this compound, which combines a naphthalene (B1677914) core with a five-membered ring containing a hydroxyl group, renders it a valuable precursor in the synthesis of more complex molecules. While many naturally occurring compounds are based on a naphthalene skeleton, the synthesis of specific substituted derivatives can be challenging. beilstein-journals.org The development of synthetic routes to access such compounds is crucial for exploring their potential biological activities and other properties. beilstein-journals.orgjst.go.jp

The parent compound, acenaphthene (B1664957), from which this compound is derived, is a well-known intermediate in the production of dyes, pharmaceuticals, and plastics. tpsgc-pwgsc.gc.canih.gov The functionalization of the acenaphthene core, such as in this compound, opens up new avenues for creating intricate molecular architectures. For instance, synthetic strategies have been developed for related dihydronaphthalene derivatives, which are recognized as useful starting materials for biologically active cyclic molecules. nih.govscispace.com The ability to perform regioselective electrophilic substitution on silylated acenaphthenes further expands the toolkit for creating tailored building blocks for complex syntheses. acs.org

Development of Functional Materials Incorporating the Dihydroacenaphthylen-3-OL Scaffold

The incorporation of the this compound motif into larger molecular systems is a promising strategy for the creation of advanced functional materials.

Organic Electronics and Optoelectronic Devices (e.g., OLEDs, organic semiconductors)

The field of organic electronics relies on the design of novel carbon-based materials with specific electronic and photophysical properties. Polycyclic aromatic hydrocarbons are a key class of materials in this area. For example, fluoranthenes, which are structurally related to the acenaphthylene (B141429) core, are utilized in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.org The synthesis of acenaphthylene-fused heteroarenes points towards the potential of these scaffolds in electronic applications. beilstein-journals.org Furthermore, derivatives of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione are being investigated as tautomeric organic semiconductors, demonstrating hole mobility in organic field-effect transistors. rsc.org These examples suggest that the this compound scaffold could be a valuable component in the design of new organic electronic materials.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The defined shape and potential for functionalization of this compound make it an interesting candidate for the construction of host-guest systems. While specific studies on this compound in this context are not widely documented, the principles of supramolecular assembly are well-established with related structures. For example, multicomponent supramolecular assemblies have been constructed using hydrogen bonding networks. nih.gov The formation of distinct molecular assemblies, such as lamellar or nanofiber structures, can be controlled by intermolecular interactions, leading to materials with different optical and physical properties. rsc.org

Polymer Chemistry: Design of Monomers and Polymer Modifiers

The parent compound, acenaphthene, is utilized in the production of various plastics and fibers. ontosight.ai This suggests that functionalized derivatives like this compound could serve as monomers or polymer modifiers. The hydroxyl group offers a reactive site for polymerization or for grafting onto existing polymer chains, potentially imparting new properties such as thermal stability or specific optical characteristics derived from the acenaphthylene core.

Catalysis: Ligand Design and Metal Complexation Utilizing this compound Derivatives

In the field of catalysis, the design of organic ligands that can coordinate with metal centers is crucial for developing efficient and selective catalysts. The structure of this compound, with its hydroxyl group and aromatic system, provides a basis for designing novel ligands.

Derivatives of this compound can be envisioned to form stable complexes with various transition metals. The resulting metal complexes could find applications in a range of catalytic transformations. For example, cobalt-catalyzed reactions have been developed for the synthesis of substituted 1,2-dihydronaphthalenes, proceeding through a metalloradical activation mechanism. nih.govscispace.comrsc.org Iron complexes have also been shown to be effective catalysts in reactions such as hydrosilylation. nih.gov The synthesis of new catalysts often involves the strategic design of ligands to control the reactivity of the metal center. researchgate.net The development of palladium-catalyzed reactions for the synthesis of substituted naphthols and dihydronaphthols highlights the importance of ligand-metal systems in achieving high yields and selectivity. nih.gov

Catalyst SystemReaction TypePotential Role of Acenaphthene-based Ligands
Cobalt ComplexesC-C CouplingStabilization of reactive intermediates
Iron ComplexesHydrosilylationTuning of catalyst activity and selectivity
Palladium ComplexesCross-CouplingControl of reaction outcomes

Design of Chemosensors and Fluorescent Probes

The fluorescent properties of polycyclic aromatic hydrocarbons make them excellent candidates for the development of chemosensors and fluorescent probes. Derivatives of naphthalene are known to be effective in this regard.

Naphthalene-based fluorescent probes have been designed for the detection of various species, including metal ions and biological molecules. nih.gov For instance, acenaphthylene-fused heteroarenes are noted for their potential as fluorescent chemosensors. beilstein-journals.org Dihydronaphthalene derivatives have also been utilized as fluorescent ligands for biological receptors. nih.govscispace.com The general principle involves designing a molecule where the fluorescence is altered upon binding to a specific target analyte. The this compound scaffold, with its inherent fluorescence and a hydroxyl group that can be functionalized to create a specific binding site, is a promising platform for the development of new sensors.

Probe TypeTarget AnalyteSensing Mechanism
Fluorescent ChemosensorMetal IonsChange in fluorescence intensity or wavelength upon binding
Fluorescent LigandBiomoleculesSpecific binding to a receptor leading to a detectable signal

Synthesis and Characterization of Derivatives and Analogues of 1,2 Dihydroacenaphthylen 3 Ol

Structural Modifications at the Hydroxyl Group (e.g., Ethers, Esters, Sulfonates)

The hydroxyl group of 1,2-Dihydroacenaphthylen-3-OL is a prime site for structural modifications, allowing for the synthesis of ethers, esters, and sulfonates. These transformations can significantly impact the compound's solubility, stability, and reactivity.

Ethers: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. masterorganicchemistry.com The reaction of the sodium or potassium salt of this compound with various alkyl halides would yield the corresponding ethers. The choice of base and solvent is crucial to optimize the yield and minimize side reactions. For secondary alcohols like this compound, the mechanism for symmetrical ether formation can be more complex, with potential competition from other pathways. masterorganicchemistry.com

Esters: Esterification of this compound can be accomplished by reacting the alcohol with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. libretexts.org The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. khanacademy.org The reaction is reversible, and conditions are often optimized to favor ester formation. youtube.com Alternatively, the use of more reactive acyl chlorides or anhydrides can provide higher yields and may not require a strong acid catalyst. libretexts.org

Sulfonates: Sulfonate esters, such as tosylates, mesylates, and triflates, are excellent leaving groups in nucleophilic substitution and elimination reactions. They are synthesized by reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, or trifluoromethanesulfonyl chloride) in the presence of a base like pyridine. periodicchemistry.comyoutube.com The formation of the sulfonate ester proceeds with retention of the alcohol's stereochemistry. youtube.com The high reactivity of sulfonyl chlorides makes this a generally efficient process. nih.gov

Ring-Substituted this compound Analogues

Modifications to the aromatic core of this compound through substitution reactions introduce new functional groups that can fine-tune the electronic and steric properties of the molecule.

Halogenation: The halogenation of the acenaphthene (B1664957) core can be achieved using various reagents. For instance, the nuclear halogenation of acenaphthene with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in polar solvents can introduce halogen atoms to the aromatic ring. Halogenation of acenaphthene has been shown to yield derivatives with the halogen predominantly in the 5-position.

Nitration: Nitration of the acenaphthylene (B141429) core is a well-established method to introduce a nitro group. The nitration of acenaphthene with nitric acid in acetic anhydride (B1165640) has been studied, and the reaction of acenaphthenone with nitrating agents can also lead to nitro-substituted derivatives. For example, 1-Acenaphthenone (B129850), 6-nitro- is synthesized through the nitration of acenaphthenone. rsc.org The presence of the hydroxyl group in this compound will influence the regioselectivity of the nitration.

Alkylation: Friedel-Crafts alkylation is a primary method for introducing alkyl groups onto the acenaphthylene core. organic-chemistry.orgmasterorganicchemistry.comchemistrytalk.orgstudymind.co.uk The reaction of acenaphthene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride, results in the formation of alkylated acenaphthenes. masterorganicchemistry.comlibretexts.org However, these reactions can sometimes be complicated by polyalkylation and carbocation rearrangements. libretexts.org

Arylation: Similarly, Friedel-Crafts-type arylation can be employed to introduce aryl substituents. This can involve the reaction of the acenaphthene core with an aryl halide under catalytic conditions. A Friedel–Crafts-type arylation strategy has been developed for the conversion of related compounds to α,α-diaryl esters. acs.org

Fused-Ring Systems and Annulated Derivatives Incorporating this compound

The acenaphthylene scaffold of this compound can be extended by fusing additional rings, leading to complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems with unique electronic and photophysical properties. wikipedia.org

Fused Heterocyclic Systems: A variety of heterocyclic rings can be fused to the acenaphthene core. For instance, acenaphtho[1,2-b]thiophenes have been synthesized, representing a class of sulfur-containing fused systems. tandfonline.comtandfonline.com The synthesis often involves the reaction of acenaphthenequinone (B41937) with a sulfur-containing reagent. Similarly, nitrogen-containing fused systems like acenaphtho[1,2-b]pyridines and acenaphtho[1,2-b]quinoxalines have been prepared. nist.govchemicalbook.comresearchgate.net The synthesis of acenaphtho[1,2-b]quinoxaline (B1266190) can be achieved by the condensation of acenaphthenequinone with o-phenylenediamine. chemicalbook.com Furthermore, a one-pot synthesis of dihydro-8H acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives has been developed. nih.gov The electropolymerization of acenaphto[1,2-b]thieno[3,4-e]pyrazine has also been reported to yield a low band gap conjugated polymer. nih.gov

Fused Carbocyclic Systems: The synthesis of fused carbocyclic systems can lead to extended PAHs. For example, methods for the synthesis of naphtho[1',2':4,5]furo[3,2-b]pyridinones via Ir(III)-catalyzed C-H functionalization have been reported. nih.gov

Stereochemical Aspects and Enantioselective Synthesis of Chiral Dihydroacenaphthylenols

The C3 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched forms of this alcohol is of significant interest for applications where chirality is crucial.

Enantioselective Synthesis: The primary route to chiral this compound is through the enantioselective reduction of the corresponding prochiral ketone, acenaphthenone. This can be achieved using various chiral catalysts and reducing agents. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is a common strategy in asymmetric synthesis. wikipedia.orgnumberanalytics.comsigmaaldrich.comacs.org For instance, chiral diamine-copper complexes have been used to catalyze the enantioselective oxidative coupling of naphthols to produce binaphthol derivatives with good enantioselectivities. acs.org The enantioselective synthesis of binaphthyl derivatives has also been achieved via nucleophilic aromatic substitution on chiral oxazolines. acs.org

Chiral Resolution: Another approach to obtaining enantiomerically pure this compound is through the resolution of a racemic mixture. This can involve the formation of diastereomeric derivatives with a chiral resolving agent, which can then be separated by physical means such as crystallization.

The development of efficient enantioselective syntheses of binaphthyl and related chiral compounds continues to be an active area of research. rsc.orgnih.govrsc.org

Emerging Research Directions and Future Prospects for 1,2 Dihydroacenaphthylen 3 Ol Chemistry

Interdisciplinary Research Integrating 1,2-Dihydroacenaphthylen-3-OL into Novel Fields

The rigid, planar structure of the acenaphthene (B1664957) core combined with the reactive hydroxyl group makes this compound a versatile scaffold for development in various scientific disciplines. Its derivatives are being investigated for their potential in both medicinal chemistry and materials science.

In the realm of medicinal chemistry , acenaphthene derivatives have shown promise for their potential biological activities. ontosight.ai Research into structurally similar compounds has indicated possible anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, studies on other acenaphthene derivatives, such as 8-(4-hydroxyphenyl)-2H-acenaphthylen-1-one, have demonstrated significant cytotoxic activity against various cancer cell lines, including HeLa, MDA-MB231, and WM9. nih.gov This suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of new therapeutic agents.

In materials science , the focus is on leveraging the compound's aromatic nature for applications in organic electronics. Acenaphthene-based luminophores are being explored for use in organic light-emitting diodes (OLEDs). rsc.org The core structure can be functionalized to create donor-acceptor molecules with desirable photophysical properties. The development of indane derivatives, which share structural similarities, for use as hole transport materials (HTM) or electron blocking materials (EBM) in organic electronic devices further highlights the potential of this class of compounds. google.com

Table 1: Interdisciplinary Applications of Acenaphthene Derivatives

FieldPotential ApplicationRationale/Key FeatureRelated Research Finding
Medicinal ChemistryAnticancer AgentsThe cytotoxic potential of the polycyclic aromatic scaffold.Acenaphthene derivatives have shown cytotoxic activity against multiple human cancer cell lines. nih.gov
Materials ScienceOrganic Light-Emitting Diodes (OLEDs)The acenaphthene core can be used to construct luminophores with high fluorescence quantum yields. rsc.orgmdpi.comAcenaphthene-triphenylamine based luminophores have been studied for their potential in OLEDs. rsc.org
Materials ScienceHole Transport Materials (HTMs)Derivatives can be synthesized to have appropriate energy levels for charge transport in electronic devices.Structurally related indane derivatives are being developed for use in organic photovoltaics. google.com

Innovations in Sustainable Synthesis and Green Chemistry for Dihydroacenaphthol Production

The increasing emphasis on environmental responsibility in the chemical industry has spurred research into sustainable and green synthetic methods. rsc.org For the production of this compound and its derivatives, innovations are moving away from traditional methods that may use hazardous reagents and generate significant waste. rsc.org

Key areas of innovation include:

Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives is a primary goal. Research into the use of biodegradable solvents like Cyrene™ for other complex syntheses, such as triazoles, provides a blueprint for future work on dihydroacenaphthol production. nih.gov Such methods often allow for easier product isolation, such as precipitation in water, which minimizes waste and reduces reliance on chromatographic purification. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Lipase-catalyzed reactions, for example, are being explored for the synthesis of specialty esters and could be adapted for reactions involving the hydroxyl group of this compound. nih.gov The enzymatic synthesis of biolubricants has demonstrated the feasibility of using biocatalysts even for complex molecules in solvent-free conditions, a principle that aligns with green chemistry goals. nih.gov

Catalyst-Free and One-Pot Reactions: Designing synthetic routes that minimize steps and avoid the use of heavy metal catalysts is a significant trend. One-pot, multi-component reactions are being developed for synthesizing complex heterocyclic derivatives of acenaphthoquinone, a close relative of dihydroacenaphthol. nih.gov These methods offer high efficiency, mild conditions, and experimental simplicity. nih.gov

Table 2: Comparison of Synthetic Approaches

ApproachTraditional MethodsGreen Chemistry Innovations
Solvents Often rely on hazardous or volatile organic solvents (e.g., DMF, Dioxane). frontiersin.orgFocus on using water, supercritical fluids, or biodegradable solvents like Cyrene™. nih.govfrontiersin.org
Catalysts May involve heavy metals or harsh acidic/basic conditions.Employs biocatalysts (e.g., lipases), reusable solid catalysts, or catalyst-free conditions. nih.govau.dk
Process Multi-step synthesis with intermediate isolation and purification.One-pot, multi-component reactions to improve atom economy and reduce waste. nih.govresearchgate.net
Energy Often requires high temperatures and prolonged heating (reflux). nih.govUtilizes alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption. frontiersin.org

Advancements in Characterization Methodologies for Complex Dihydroacenaphthylen-3-OL Structures

The unambiguous identification of complex polycyclic aromatic compounds and their derivatives is critical. Modern analytical techniques provide unprecedented detail about molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy remains a cornerstone for structural elucidation. nih.gov

Advanced 2D NMR: Techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the complex proton (¹H) and carbon (¹³C) signals in molecules like this compound. nih.gov

High-Throughput NMR: Recent advancements have focused on rapid data collection protocols and high-throughput structure determination, which can accelerate the discovery process for new derivatives. nih.gov

AI-Enhanced NMR: The integration of deep neural networks (DNNs) with NMR is an emerging area. These systems can transform simple NMR spectra into high-resolution correlation maps, aiding in the characterization of challenging structures like those with multiple aromatic side chains. biorxiv.org

Mass Spectrometry (MS) is crucial for determining molecular weight and fragmentation patterns.

High-Resolution MS (HRMS): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) provide highly accurate mass measurements, allowing for the confident determination of elemental composition. nih.gov

Hyphenated Techniques: The coupling of High-Performance Thin-Layer Chromatography with Mass Spectrometry (HPTLC-MS) has proven effective for the analysis and identification of complex mixtures of related compounds, such as proanthocyanidins (B150500) from natural extracts. nih.govnih.gov This approach could be adapted to analyze reaction mixtures or degradation products in dihydroacenaphthol chemistry.

Table 3: Advanced Characterization Techniques

TechniqueAbbreviationInformation Provided
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons that are separated by two or three bonds, revealing the carbon skeleton. nih.gov
Heteronuclear Multiple Quantum CoherenceHMQCCorrelates directly bonded proton and carbon atoms. nih.gov
High-Resolution Mass SpectrometryHRMSProvides exact molecular weight, enabling the determination of the precise molecular formula. nih.gov
High-Performance Thin-Layer Chromatography-Mass SpectrometryHPTLC-MSSeparates components of a mixture before MS analysis, useful for identifying compounds in complex samples. nih.gov

Role of Theoretical Predictions in Guiding Experimental Research on this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction mechanisms, thereby guiding experimental work. mdpi.com

Predicting Spectroscopic Properties: DFT calculations can accurately predict NMR chemical shifts (¹H and ¹³C) for complex molecules. researchgate.net By comparing calculated spectra with experimental data, researchers can confirm proposed structures and gain a deeper understanding of the electronic environment of different nuclei. researchgate.net

Understanding Reaction Mechanisms: Theoretical models are used to study reaction pathways, transition states, and product stabilities. For example, DFT calculations have been used to rationalize the regiochemistry of reactions involving complex ring systems and to understand the role of intermediates. nih.govrsc.org This predictive power can save significant experimental time and resources by identifying the most promising reaction conditions.

Designing Novel Materials: Computational studies can predict the electronic properties of new this compound derivatives, such as their HOMO/LUMO energy levels. This is crucial for designing new materials for organic electronics, allowing for the virtual screening of candidates before undertaking their synthesis. mdpi.comresearchgate.net

Exploration of New Applications in Advanced Chemical Systems

Beyond the established areas, ongoing research is exploring the integration of this compound and its derivatives into more advanced chemical systems.

Molecular Sensing: The fluorescent properties inherent to many polycyclic aromatic hydrocarbons can be harnessed to develop chemosensors. mdpi.com By functionalizing the this compound scaffold with specific recognition units, it may be possible to create probes that signal the presence of specific ions or molecules through changes in their fluorescence emission.

Advanced Polymers and Materials: The compound can act as a monomer or a building block for creating novel polymers. Incorporation of the rigid acenaphthene unit into a polymer backbone could impart unique thermal or mechanical properties.

Catalysis: Derivatives of this compound could be designed to act as ligands for metal catalysts. The specific stereochemistry and electronic properties of the acenaphthene framework could influence the activity and selectivity of catalytic transformations.

The continued exploration of the fundamental chemistry of this compound, coupled with advances in synthetic methods, characterization, and theoretical modeling, promises to unlock new and valuable applications across a wide spectrum of scientific and technological fields.

Compound Reference Table

Q & A

Q. What are the recommended synthetic pathways for 1,2-Dihydroacenaphthylen-3-OL, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves alkylation of naphthol derivatives using propargyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The reaction is typically stirred at room temperature for 2 hours, monitored by TLC (n-hexane:ethyl acetate, 9:1). Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of naphthol to propargyl bromide) and extending reaction times to 4 hours for incomplete conversions .

Q. How can researchers verify the purity and structural identity of this compound?

Methodological Answer: Combine chromatographic and spectroscopic techniques:

  • HPLC/GC-MS : Use methanol-based standard solutions (e.g., acenaphthene-d10) for calibration and quantification .
  • NMR : Compare chemical shifts (e.g., aromatic protons in ¹H NMR) with literature data for analogous dihydro-naphthalene derivatives.
  • TLC : Validate purity using a solvent system of n-hexane:ethyl acetate (9:1) .

Advanced Research Questions

Q. How should researchers address contradictory reports on the physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., inert atmosphere for stability tests).
  • Multi-Method Validation : Cross-validate solubility data using UV-Vis spectroscopy (for concentration) and gravimetric analysis.
  • Statistical Analysis : Use larger sample sizes and expanded panels (e.g., ≥7 panelists for sensory thresholds) to reduce variability, as demonstrated in odor threshold studies for structurally similar compounds .

Q. What strategies are effective for studying the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light in aqueous solutions and analyze degradation products via LC-MS/MS.
  • Microbial Degradation : Use soil slurry reactors with GC-MS to track metabolite formation (e.g., dihydroxy derivatives).
  • SPE Extraction : Employ solid-phase extraction with deuterated internal standards (e.g., acenaphthene-d10) for trace detection in environmental samples .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution.
  • Kinetic Simulations : Use software like Gaussian or ORCA to simulate reaction pathways under varying solvents (e.g., DMF vs. THF) .

Key Considerations for Reproducibility

  • Contradiction Mitigation : Document all experimental variables (e.g., solvent purity, humidity) and share raw datasets for peer validation .
  • Ethical Reporting : Disclose conflicts of interest and adhere to QA/QC guidelines for chemical analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.